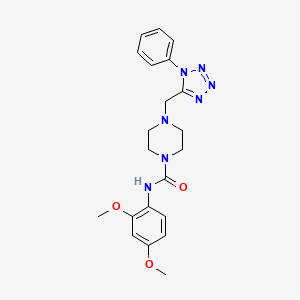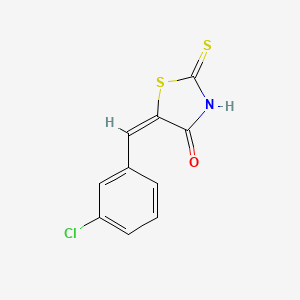
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as CBT-1, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. CBT-1 has been found to have an array of biochemical and physiological effects, and it has been used in laboratory experiments to further explore these effects.
Scientific Research Applications
Spectroscopic and Molecular Studies
- FT-IR and FT-Raman Spectroscopy : Research involving the analysis of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one using FT-IR and FT-Raman spectroscopy was conducted. This study included quantum chemical analysis and molecular docking studies, providing insights into the vibrational wavenumbers, band intensities, and optimized geometrical parameters of the compound. The research aimed to understand the molecule's stability, charge distribution, and reactivity, which can be critical in pharmacological applications (Venil et al., 2021).
Synthesis and Cytotoxic Activity
- Synthesis of Novel Derivatives : A study on the ultrasound-promoted synthesis of novel thiazole derivatives, including those related to this compound, was reported. The synthesized compounds exhibited potential cytotoxic activity, demonstrating the compound's relevance in the development of new pharmacological agents (Gomha & Khalil, 2012).
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Studies : The compound's derivatives have been explored for their potential antibacterial and antifungal activities. Various studies have synthesized new derivatives and evaluated their efficacy against different bacterial and fungal strains, indicating the compound's potential in developing new antimicrobial agents (Holla et al., 2005).
Molecular Structure and Photochemistry
- Molecular Structure Analysis : The molecular structure and vibrational spectra of related compounds were studied, providing valuable information on their structural properties and potential photochemical processes. This research is essential for understanding the photochemistry of these compounds, which can be pivotal in various scientific applications (Gómez-Zavaglia et al., 2006).
Potential as Antiproliferative Agents
- Antiproliferative Activity : The derivatives of this compound have been tested for their antiproliferative activity, particularly against various cancer cell lines. This highlights the potential use of these compounds in cancer research and therapy (Al-Sanea et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves the condensation of 3-chlorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-mercapto-1,3-thiazol-4(5H)-one", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-chlorobenzaldehyde to a reaction flask", "Add 2-mercapto-1,3-thiazol-4(5H)-one to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
CAS RN |
23622-20-0 |
Molecular Formula |
C10H6ClNOS2 |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChI Key |
RUBMOEKDIMPMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
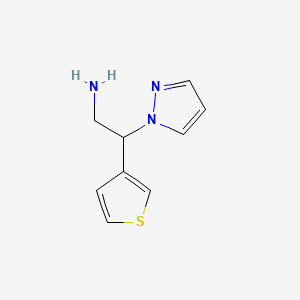
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
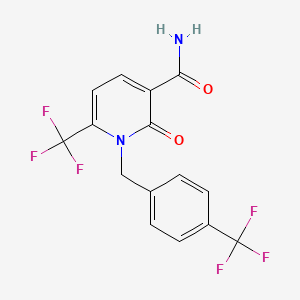
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)
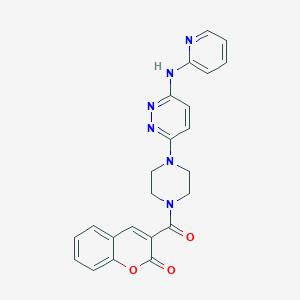
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)
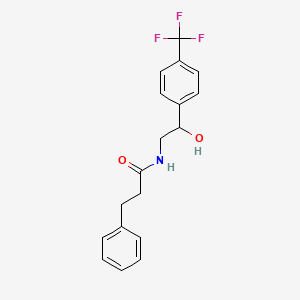

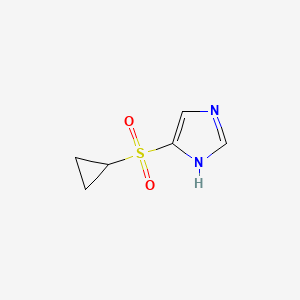

![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)
